N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide
Description
Properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(11-1-4-16-5-2-11)19-12-3-7-21(9-12)13-14-20-18-10-22(14)8-6-17-13/h1-2,4-6,8,10,12H,3,7,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBNOQKVWOGXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide typically involves the following steps:
Formation of the Triazolo-Pyrazine Core: This can be achieved through oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperature.
Coupling with Pyrrolidine: The triazolo-pyrazine core is then coupled with pyrrolidine under appropriate conditions to form the desired intermediate.
Introduction of the Isonicotinamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolo-pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it useful in the development of new antimicrobial drugs
Medicine: Its anticancer properties are being explored for the development of new cancer therapies.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It inhibits key signaling pathways, leading to the disruption of cellular processes essential for the survival and growth of bacteria and cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Target Selectivity
The compound’s closest analogs include derivatives with modifications to the triazolopyrazine core, pyrrolidine substituents, or terminal functional groups. Key examples and their distinctions are summarized below:
| Compound | Core Structure | Substituents | Key Functional Differences |
|---|---|---|---|
| N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide (Target) | [1,2,4]triazolo[4,3-a]pyrazine | Pyrrolidin-3-yl, isonicotinamide | High polarity due to pyridine carboxamide |
| N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide | Pyrrolo-triazolopyrazine | Cyclobutyl, cyanoacetamide | Enhanced lipophilicity from cyclobutyl group |
| 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride | [1,2,4]triazolo[4,3-a]pyrazine | Piperazine, methyl | Improved solubility (dihydrochloride salt) |
| Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate | Pyrrolo-triazolopyrazine | Cyclohexane, ethyl ester | Ester group may enhance metabolic stability |
Key Observations:
- Substituent Effects: The isonicotinamide group in the target compound provides a planar aromatic system absent in analogs like cyanoacetamide or ethyl ester derivatives, which may reduce off-target interactions .
- Physicochemical Properties : Piperazine derivatives (e.g., 1-{3-methyl-[1,2,4]triazolo…}) exhibit higher aqueous solubility due to salt formation, whereas cyclobutyl or cyclohexane substituents increase lipophilicity .
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyrazine ring , a pyrrolidine moiety , and an isonicotinamide group . These structural components contribute to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 284.32 g/mol.
| Property | Value |
|---|---|
| Chemical Formula | C14H16N6O |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | This compound |
| Appearance | White powder |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
- Receptor Modulation : The triazolopyrazine ring can engage in hydrogen bonding and π-π interactions with receptors, potentially modulating their activity. This interaction could lead to enhanced therapeutic effects in conditions such as cancer or inflammatory diseases.
- Antiparasitic Activity : Similar compounds have demonstrated efficacy against protozoan parasites like Trypanosoma cruzi and Leishmania, suggesting that this compound may possess similar antiparasitic properties .
In Vitro Studies
Recent studies have evaluated the cytotoxicity and biological activity of compounds structurally related to this compound:
- Cytotoxicity Assessments : A series of related compounds were tested for cytotoxic effects on various cell lines. Some derivatives exhibited significant cytotoxicity at low micromolar concentrations, raising concerns about their safety profile in therapeutic applications .
Case Studies
- Diabetes Management : In a study focusing on DPP-IV inhibitors, this compound demonstrated promising results in enhancing insulin secretion and lowering blood glucose levels in diabetic models .
- Antiparasitic Activity : Compounds similar to this structure have been tested against Leishmania species with favorable outcomes. The mechanism involved disrupting the metabolic pathways of the parasites without affecting human cells significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
